molecular formula C6H14N4O B13871378 2-Hydrazinyl-1-piperazin-1-ylethanone

2-Hydrazinyl-1-piperazin-1-ylethanone

Cat. No.: B13871378
M. Wt: 158.20 g/mol
InChI Key: VYEMHDDCCMOLHU-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1-piperazin-1-ylethanone is a compound that features a piperazine ring substituted with a hydrazine group and an ethanone moiety. Piperazine derivatives are widely recognized for their diverse pharmacological properties, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-1-piperazin-1-ylethanone typically involves the reaction of piperazine with hydrazine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cyclization reaction, which provides high regio- and stereochemical control . Another approach involves the reaction of piperazine with hydrazine hydrate in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of continuous flow reactors and eco-friendly solvents can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-1-piperazin-1-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Comparison with Similar Compounds

Uniqueness: 2-Hydrazinyl-1-piperazin-1-ylethanone stands out due to its unique combination of a hydrazine group and a piperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C6H14N4O

Molecular Weight

158.20 g/mol

IUPAC Name

2-hydrazinyl-1-piperazin-1-ylethanone

InChI

InChI=1S/C6H14N4O/c7-9-5-6(11)10-3-1-8-2-4-10/h8-9H,1-5,7H2

InChI Key

VYEMHDDCCMOLHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CNN

Origin of Product

United States

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